1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Antibacterial Activities
A study focused on synthesizing novel piperazine derivatives, including those related to the compound , and assessed their antibacterial activities. Notably, certain derivatives exhibited significant antibacterial properties at specific concentrations (Wu Qi, 2014).
Sulfomethylation in Chemical Synthesis
Another research explored the sulfomethylation of piperazine and polyazamacrocycles, contributing to the development of various chemical derivatives. This process was found to be highly influenced by pH and could lead to the creation of mixed-side-chain macrocyclic chelates (J. van Westrenen & A. D. Sherry, 1992).
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and characterized, revealing compounds with subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. These findings are valuable for understanding receptor-ligand interactions and could have implications in pharmacological research (T. Borrmann et al., 2009).
Antiproliferative Agents
A study designed and synthesized novel sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety. These compounds showed promising antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for antitumor agents (Dongjun Fu et al., 2017).
Metabolism of Novel Antidepressants
Research on the metabolism of a novel antidepressant, Lu AA21004, identified the compound as being oxidized into various metabolites. This study contributes to our understanding of the metabolic pathways and enzymatic interactions of novel pharmacological compounds (Mette G. Hvenegaard et al., 2012).
Fe-Catalyzed Synthesis
A study on Fe-catalyzed synthesis provided insights into the production of flunarizine, a drug used for treating migraines and other conditions, demonstrating the role of metal-catalyzed reactions in pharmaceutical synthesis (R. N. Shakhmaev et al., 2016).
Melanocortin Receptors
Research into the synthesis and characterization of piperazine analogs of the melanocortin 4 receptor agonist "THIQ" provided valuable insights into the structural and pharmacological aspects of these compounds. This study has implications for understanding receptor-ligand interactions in drug development (F. Mutulis et al., 2004).
properties
IUPAC Name |
1-(2-fluorophenyl)-4-[4-(triazol-2-yl)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-17-3-1-2-4-18(17)22-11-13-23(14-12-22)27(25,26)16-7-5-15(6-8-16)24-20-9-10-21-24/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKJZSKJPNQZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.